

Crystal Structure Analysis of 2,4-Dichloro-6-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: **2,4-Dichloro-6-methoxyquinoline**

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This guide provides an in-depth technical overview of the crystal structure analysis of **2,4-dichloro-6-methoxyquinoline**, a compound of interest in medicinal chemistry. The following sections detail the experimental protocols for its synthesis and crystallization, present its crystallographic data in a structured format, and outline the methodology for its structural elucidation.

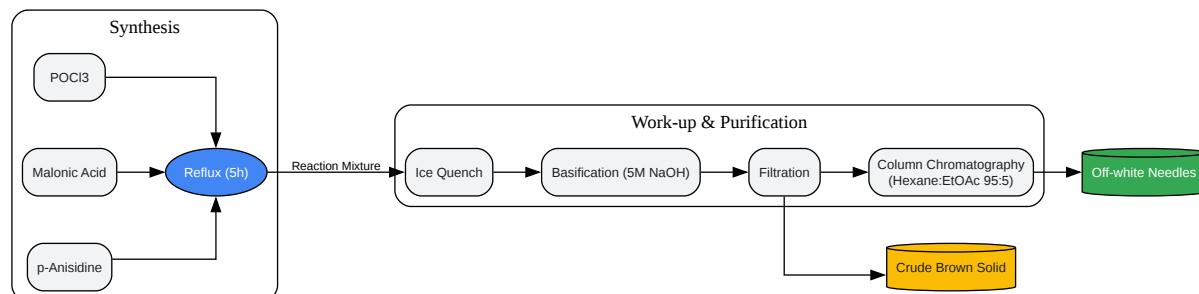
Synthesis and Crystallization

The synthesis of **2,4-dichloro-6-methoxyquinoline** was adapted from a method first reported by Ziegler & Gelfert (1959) and is a one-pot reaction.[\[1\]](#)

Experimental Protocol:

A mixture of p-anisidine (10 mmol) and malonic acid (15 mmol) was heated under reflux in phosphorus oxychloride (20 ml) with stirring for 5 hours.[\[1\]](#) Following the reaction, the mixture was cooled and then poured into crushed ice with vigorous stirring. The solution was subsequently made alkaline using a 5 M sodium hydroxide solution, which resulted in the precipitation of the crude product as a brown solid.[\[1\]](#)

Purification was achieved via column chromatography using a hexane-EtOAc (95:5) mobile phase. This process yielded the pure **2,4-dichloro-6-methoxyquinoline** as off-white needles suitable for X-ray diffraction analysis.[\[1\]](#)



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Caption: Workflow for the synthesis and purification of **2,4-Dichloro-6-methoxyquinoline**.

Crystallographic Data

The crystal structure of **2,4-dichloro-6-methoxyquinoline** ($C_{10}H_7Cl_2NO$) was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system.

Table 1: Crystal Data and Structure Refinement.[\[1\]](#)

Parameter	Value
Empirical Formula	C ₁₀ H ₇ Cl ₂ NO
Formula Weight (M _r)	228.07
Crystal System	Triclinic
Space Group	P $\bar{1}$
a (Å)	7.431 (2)
b (Å)	8.889 (2)
c (Å)	9.083 (4)
α (°)	116.660 (19)
β (°)	102.301 (2)
γ (°)	104.150 (14)
Volume (V) (Å ³)	482.5 (3)
Z	2
Temperature (K)	290 (2)
Radiation (λ) (Å)	Mo K α (0.71073)
Absorption Coefficient (μ) (mm ⁻¹)	0.63
Crystal Size (mm)	0.25 × 0.18 × 0.15
F(000)	232
Calculated Density (D _x) (Mg m ⁻³)	1.570

Data Collection and Refinement

The X-ray diffraction data was collected using a Bruker SMART CCD area-detector diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97.

Experimental Protocol:

- Data Collection: Data was collected using a Bruker SMART CCD area-detector diffractometer.[1]
- Cell Refinement and Data Reduction: SAINT software was used for cell refinement and data reduction.[1]
- Structure Solution: The crystal structure was solved using the SHELXS97 program.[1]
- Structure Refinement: Refinement was carried out using SHELXL97.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]
- Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1]
- Molecular Graphics: The molecular graphics were generated using ORTEP-3 and CAMERON, and the material for publication was prepared with PLATON.[1]

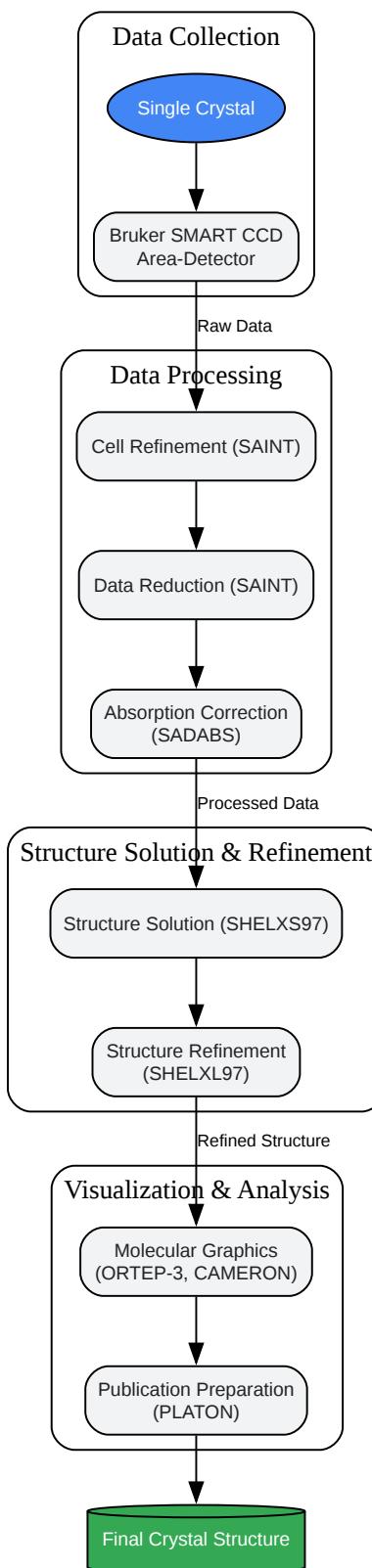
[Click to download full resolution via product page](#)**Caption:** Workflow for X-ray diffraction data collection and structure elucidation.

Table 2: Data Collection and Refinement Details.[\[1\]](#)

Parameter	Value
Reflections Collected	5720
Independent Reflections	1782
Reflections with $I > 2\sigma(I)$	1272
R_{int}	0.054
$R[F^2 > 2\sigma(F^2)]$	0.065
$wR(F^2)$	0.197
Goodness-of-fit (S)	1.15
No. of Parameters	128
$\Delta\rho_{\text{max}} (\text{e } \text{\AA}^{-3})$	0.38
$\Delta\rho_{\text{min}} (\text{e } \text{\AA}^{-3})$	-0.64
$T_{\text{min}} / T_{\text{max}}$ (Absorption Correction)	0.811 / 0.909

Structural Features

The **2,4-dichloro-6-methoxyquinoline** molecule is essentially planar, with the exception of the methyl hydrogen atoms, showing a maximum deviation of 0.0385 (1) Å from the mean plane.[\[1\]](#) The crystal packing is stabilized by π – π stacking interactions between the quinoline ring systems of adjacent molecules.[\[1\]](#) Specifically, interactions are observed between the six-membered carbon rings (Cg1) and the entire quinoline ring system (Cg2).[\[1\]](#)

Table 3: π – π Stacking Interaction Geometry.[\[1\]](#)

Interacting Rings	Centroid-to-Centroid Distance (Å)	Perpendicular Distance (Å)	Slippage (Å)	Symmetry Code
Cg1…Cg1	3.700 (3)	3.470	1.283	2 - x, -y, 1 - z
Cg2…Cg2	3.690 (3)	3.497	1.178	1 - x, -y, 1 - z
Cg1…Cg2	3.736 (3)	3.476	-	2 - x, -y, -z

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References

- 1. 2,4-Dichloro-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
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